molecular formula C21H26N2O6S B2705501 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 954640-26-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Cat. No. B2705501
CAS RN: 954640-26-7
M. Wt: 434.51
InChI Key: VZCSBOLKFWGZRD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It’s important to understand the reactivity of the compound, which can involve studying its behavior with various reagents .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity. Techniques like mass spectrometry and infrared spectroscopy might be used .

Scientific Research Applications

Thermal Fragmentation and Rearrangement

  • This compound undergoes thermal fragmentation and rearrangement, leading to the formation of several derivatives. These derivatives include benzanilide, benzoxazole, benzonitrile, arylamines, and phenols, among others. Such processes are significant in analytical and applied pyrolysis studies (Gaber, Al-Ahmadi, & Baryyan, 2008).

Inhibition of Phenylethanolamine N-methyltransferase

  • This compound shows potential as an inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Such inhibitors are important in studies related to the nervous system and potential treatments for related disorders (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

Metabolite Identification in Human Subjects

  • Metabolites of derivatives of this compound have been identified in human urine, plasma, and feces, which is crucial for understanding the metabolism and excretion of potential therapeutic agents (Umehara et al., 2009).

Synthesis of Diverse Functionalized Isoquinolines

  • The compound and its derivatives serve as key intermediates in the synthesis of diverse functionalized isoquinolines. Such synthesis processes are important in organic chemistry and drug development (Yang et al., 2017).

Assessment in Tumor Proliferation Imaging

  • Derivatives of this compound have been assessed for their suitability in imaging tumor proliferation, indicating its potential use in medical diagnostics and cancer research (Dehdashti et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how it interacts with biological macromolecules .

Safety and Hazards

Safety data sheets would provide information on the compound’s hazards, safe handling procedures, and emergency measures .

Future Directions

Future directions could involve potential applications of the compound, or new reactions it could be used in. This often involves predicting its behavior based on its structure and known reactivity .

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-11-10-14-6-7-16(12-15(14)13-23)22-21(24)17-8-9-18(27-2)20(29-4)19(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSBOLKFWGZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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